

Xamoterol Hemifumarate: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Xamoterol hemifumarate*

Cat. No.: *B10775809*

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An In-depth Technical Guide

For researchers and scientists engaged in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the essential physicochemical characteristics of **Xamoterol hemifumarate**, a selective β_1 -adrenoceptor partial agonist. The information herein is intended to support research efforts by providing key data and outlining relevant experimental methodologies.

Core Physicochemical Properties

Xamoterol hemifumarate is a crystalline solid.^[1] Its fundamental properties, crucial for experimental design and interpretation, are summarized below.

Property	Value	Source
Chemical Name	N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-4-morpholinecarboxamide, (E)-2-butenedioate (2:1)	[1]
Synonyms	ICI 118587, Corwin hemifumarate	[1][2]
Molecular Formula	C ₁₆ H ₂₅ N ₃ O ₅ • 0.5C ₄ H ₄ O ₄	[1]
Molecular Weight	397.4 g/mol	[1]
Melting Point	168-170°C	[3]
Solubility	Water: ≥25.9 mg/mL (50 mM) DMSO: 100 mM	[1][4]
LogP (calculated)	-0.6	[5]
pKa	Not explicitly found in search results. As a secondary amine, it is expected to be weakly basic.	

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is essential for drug development. Below are generalized protocols for key experimental procedures.

Solubility Determination (Equilibrium Method)

The "shake-flask" method is a widely accepted approach for determining the equilibrium solubility of a compound.[6]

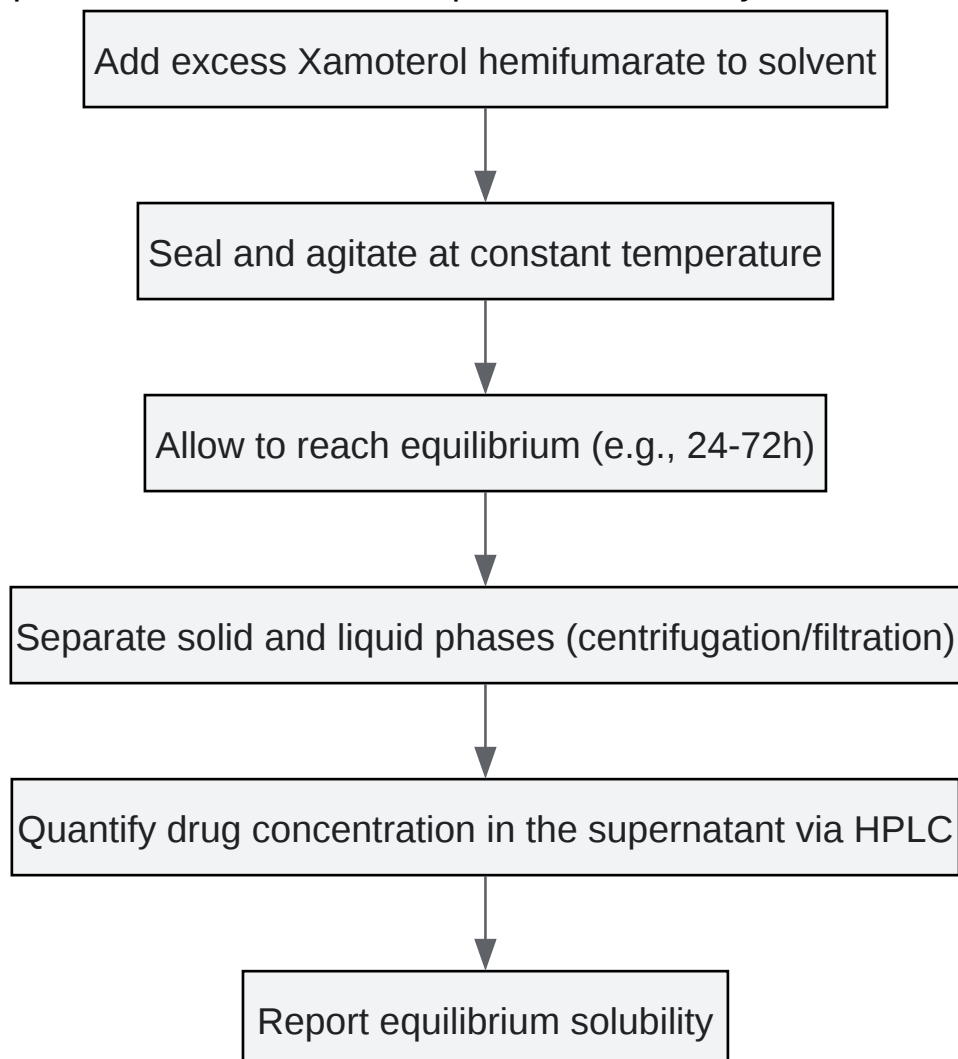
Objective: To determine the saturated concentration of **Xamoterol hemifumarate** in a specific solvent at a controlled temperature.

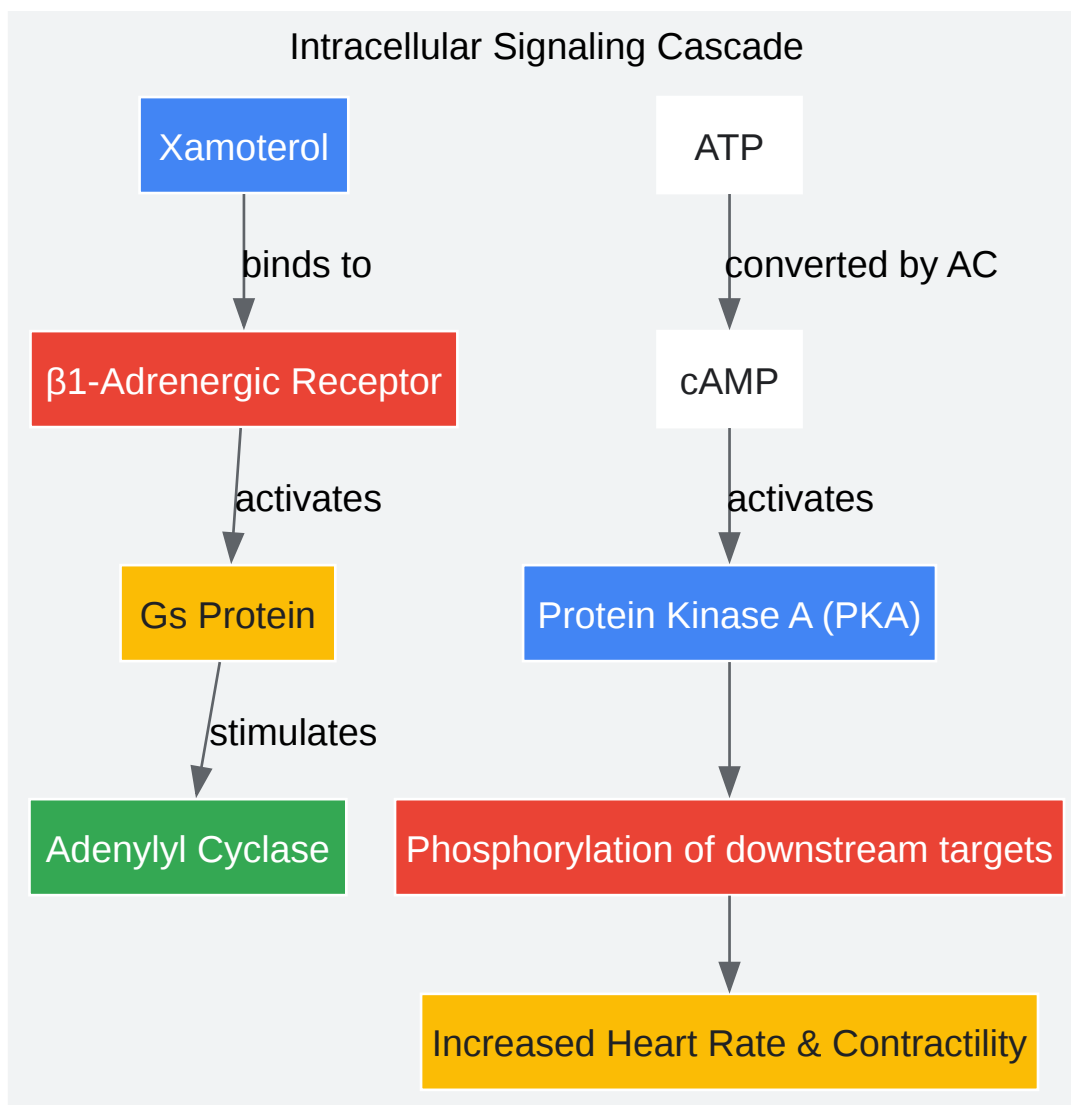
Methodology:

- **Preparation:** An excess amount of solid **Xamoterol hemifumarate** is added to a vial containing the solvent of interest (e.g., purified water, buffer of specific pH).
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled environment (e.g., orbital shaker, rotating wheel) for a sufficient period to reach equilibrium (typically 24-72 hours).^[6]^[7]
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **Xamoterol hemifumarate** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[6]
- **Data Analysis:** The solubility is reported as the mean concentration from replicate experiments.

A generalized workflow for this process is depicted below.

Experimental Workflow for Equilibrium Solubility Determination



Xamoterol-Activated β 1-Adrenergic Signaling Pathway

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- To cite this document: BenchChem. [Xamoterol Hemifumarate: A Comprehensive Physicochemical Profile for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10775809#physicochemical-properties-of-xamoterol-hemifumarate-for-research>]

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